Cas no 9017-01-0 (Benzene,1,3-diisocyanatomethyl-, homopolymer)

Benzene,1,3-diisocyanatomethyl-, homopolymer structure
9017-01-0 structure
Product Name:Benzene,1,3-diisocyanatomethyl-, homopolymer
CAS No:9017-01-0
MF:C9H6N2O2
MW:174.156141757965
CID:808917
Update Time:2024-02-02

Benzene,1,3-diisocyanatomethyl-, homopolymer Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,3-diisocyanatomethyl-, homopolymer
    • 1,3-Diisocyanato-2-methylbenzene
    • Isocyanicacid, methyl-m-phenylene ester, polymers (8CI)
    • 1,3-Diisocyanatomethylbenzenehomopolymer
    • Methyl-m-phenylene isocyanate polymer
    • Poly(toluene diisocyanate)
    • Poly(tolylene diisocyanate)
    • TDI homopolymer
    • TDI polymer
    • Toluene diisocyanatehomopolymer
    • Toluene diisocyanate polymer
    • Tolylene diisocyanate homopolymer
    • Tolylene diisocyanate polymer
    • Benzene, 1,3-diisocyanatomethyl-, homopolymer
    • Benzene, 1,3-diisocyanatomethyl-, homopolymer Toluene diisocyanate polymer Tolylene diisocyanate, homopolymer 1,3-diisocyanatomethyl-benzen homopolymer Benzene,1,3-diisocyanatomethyl-,homopolymer
    • 1,3-DIISOCYANATOMETHYLBENZENE HOMOPOLYMER
    • toluene diisocyanate homopolymer
    • Inchi: 1S/C9H6N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2-4H,1H3
    • InChI Key: RUELTTOHQODFPA-UHFFFAOYSA-N
    • SMILES: C1(N=C=O)=CC=CC(N=C=O)=C1C

Computed Properties

  • Exact Mass: 174.042927
  • Monoisotopic Mass: 174.042927
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.9
  • Topological Polar Surface Area: 58.9

Experimental Properties

  • Density: 6
  • Melting Point: 18.3 deg C
  • Boiling Point: 248.4°Cat760mmHg
  • Flash Point: 110.5°C
  • Refractive Index: Index of refraction: 1.5708 at 20 °C/D
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.